molecular formula C19H19N3O3 B4979616 1-ethyl-6-methoxy-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

1-ethyl-6-methoxy-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B4979616
M. Wt: 337.4 g/mol
InChI Key: BXMDKPYAESEQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key features include:

  • N1-substitution: An ethyl group enhances metabolic stability compared to bulkier substituents (e.g., benzyl or bromobenzyl) .
  • Carboxamide group: A 4-methylpyridin-2-yl moiety, offering hydrogen-bonding capabilities and influencing bioavailability .

Properties

IUPAC Name

1-ethyl-6-methoxy-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-4-22-11-15(19(24)21-17-9-12(2)7-8-20-17)18(23)14-10-13(25-3)5-6-16(14)22/h5-11H,4H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMDKPYAESEQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-6-methoxy-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activities, including antitumor, antimicrobial, and immunomodulatory effects, supported by relevant studies and data.

  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 337.4 g/mol
  • IUPAC Name : 1-ethyl-6-methoxy-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties.

Antitumor Activity

Research indicates that this compound exhibits antitumor effects . In vitro studies showed that it inhibits the proliferation of cancer cell lines. For instance, a study reported a significant reduction in cell viability in human cancer cell lines at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties . In a comparative study, it demonstrated effectiveness against several bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This suggests its potential utility in treating infections caused by resistant strains .

Immunomodulatory Effects

Additionally, the compound has shown promising immunomodulatory effects . It was found to enhance the activity of mouse splenocytes in the presence of recombinant PD-1/PD-L1 proteins, achieving up to 92% rescue at concentrations of 100 nM. This suggests a possible role in cancer immunotherapy by modulating immune responses .

Data Tables

Activity Type Tested Concentration (µM) Effect Observed
Antitumor10Significant reduction in cell viability
Antimicrobial32 - 128Effective against multiple bacterial strains
Immunomodulatory10092% rescue of splenocytes

Case Studies

  • Antitumor Efficacy Study : A xenograft model demonstrated that administration of the compound at doses of 160 mg/kg resulted in significant tumor size reduction compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors .
  • Immunomodulation Research : In a study involving mouse models, treatment with this compound led to enhanced T-cell activation and increased cytokine production, suggesting its potential application in enhancing immune responses against tumors .

Chemical Reactions Analysis

Table 1: Coupling Reagents and Conditions

ReagentSolventBaseYield (%)Source
HATUDCMTEA85–90
Propyl phosphonic anhydride (T3P®)THFDIPEA78
EDCl/HOBtDMFNMM70–75
  • HATU-mediated coupling (1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid + 4-methylpyridin-2-amine) proceeds at 0°C to RT in dichloromethane (DCM) with triethylamine (TEA), achieving high yields due to efficient activation of the carboxylic acid .

  • T3P® offers a greener alternative with reduced byproducts but requires higher stoichiometric ratios .

Ester to Carboxylic Acid Hydrolysis

The precursor ethyl ester (e.g., ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) undergoes alkaline hydrolysis to the free acid:
Ester+NaOHCarboxylic Acid+EtOH\text{Ester} + \text{NaOH} \rightarrow \text{Carboxylic Acid} + \text{EtOH}

  • Conditions: 2M NaOH, reflux, 4–6 hours .

Methoxy Group Stability

The 6-methoxy group remains intact under acidic (pH > 3) and basic (pH < 10) conditions but demethylates under strong acids (e.g., HBr/AcOH) .

Tautomerism and Hydrogen Bonding

X-ray studies of analogous compounds (e.g., 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) reveal a preference for the 4-oxo tautomer stabilized by intramolecular hydrogen bonds between the carbonyl and hydroxyl groups. This tautomeric form influences reactivity toward electrophiles and nucleophiles.

Substitution Reactions

The quinoline core undergoes selective substitutions:

Table 2: Electrophilic Substitution Reactions

PositionReagentProductConditions
C-8Br₂ (FeBr₃ catalyst)8-Bromo derivativeDCM, 25°C, 2h
C-5HNO₃/H₂SO₄5-Nitro derivative0°C, 30 min
  • Bromination at C-8 is favored due to electron-rich aromatic regions .

Photodegradation

UV exposure (254 nm) induces cleavage of the carboxamide bond, forming:

  • 1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • 4-Methylpyridin-2-amine

Thermal Stability

Decomposition occurs above 200°C, generating CO₂ and quinoline fragments .

Biological Activity Modulation

Derivatives of this scaffold exhibit:

  • Antitubercular activity : EC₅₀ < 1 µM against Mycobacterium tuberculosis .

  • Cystic fibrosis correction : Synergy with VX-809 (lumacaftor) in rescuing ΔF508-CFTR .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Analogs and Their Properties
Compound Name N1 Substituent C6 Substituent Carboxamide Group Biological Activity/Receptor Affinity Reference
Target Compound Ethyl Methoxy 4-Methylpyridin-2-yl Unknown (structural similarity suggests CB2/CB1 modulation)
ALICB179 (3) Pentyl - 1-(3,5-Dimethyl)adamantyl CB2 agonist (Ki = 0.6 nM)
Compound 4g 4-Bromobenzyl Acetyl 2-(2-Hydroxyethoxy)ethyl Cytotoxicity (IC50 ~10 µM)
Ivacaftor (DB08820) - - 2,4-Di-tert-butyl-5-hydroxyphenyl CFTR potentiator (FDA-approved)
N-(3-Aminophenyl)-1-cyclopropyl-6-fluoro... Cyclopropyl Fluoro 3-Methylpiperazinyl Anti-inflammatory (IC50 <0.1 µg/mL for neutrophils)

Impact of Substituents on Pharmacological Outcomes

  • N1 Position : Ethyl or pentyl groups (as in the target compound and ALICB179) enhance selectivity for CB2 receptors over CB1, while bulkier groups (e.g., 4-bromobenzyl in 4g) correlate with cytotoxicity .
  • C6 Position : Methoxy (target) and fluoro (anti-inflammatory analog) substituents improve solubility compared to acetyl or tert-butyl groups, which are linked to inverse agonist activity at CB2 .
  • Carboxamide Group : Aromatic or adamantyl groups (e.g., ALICB179) enhance receptor binding via hydrophobic interactions, while heterocycles like 4-methylpyridin-2-yl (target) may improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.